Boc-leu-chloromethylketone

Cysteine protease inhibition Cathepsin L Lysosomal protease

Reversible inhibitors like leupeptin require sustained high concentrations and fail to achieve complete target silencing in lysosomal cysteine protease studies. Boc-Leu-CMK (CAS 102123-85-3) solves this via irreversible covalent active-site alkylation, delivering sub-nanomolar cathepsin L inhibition (IC50 ~0 nM) for definitive pathway analysis. • Permanent enzyme inactivation via chloromethylketone warhead - ideal for active-site titration, mechanism-of-action studies, and stable enzyme-inhibitor complex formation for structural biology • Selective UCHL1 inhibition (IC50 7.7 μM) enables targeted deubiquitinase profiling without confounding effects on other cysteine proteases • Boc protecting group ensures handling stability during peptide synthesis workflows, preventing premature deprotection

Molecular Formula C12H22ClNO3
Molecular Weight 263.76 g/mol
CAS No. 102123-85-3
Cat. No. B558333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-leu-chloromethylketone
CAS102123-85-3
SynonymsBoc-L-Leu-chloromethylketone; Boc-Leu-CMK; 102123-85-3; BOC-LEU-CHLOROMETHYLKETONE; AC1ODTZG; PubChem11547; SCHEMBL6488694; ZNJWTNDBZSOFFP-VIFPVBQESA-N; ZINC2567655; 6386AH; FT-0603929; K-0285; (3S)-3-tert-Butoxycarbonylamino-1-chloro-5-methyl-2-hexanone; tert-butylN-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate
Molecular FormulaC12H22ClNO3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)CCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H22ClNO3/c1-8(2)6-9(10(15)7-13)14-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,16)/t9-/m0/s1
InChIKeyZNJWTNDBZSOFFP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Leu-CMK: Core Properties


Boc-leu-chloromethylketone (Boc-Leu-CMK, CAS 102123-85-3, C12H22ClNO3, MW 263.76) is a synthetic amino acid derivative functioning as an irreversible inhibitor of serine and cysteine proteases . It features a tert-butoxycarbonyl (Boc) protecting group on the leucine backbone, which enhances handling stability, and a chloromethylketone warhead that covalently alkylates the active-site nucleophile (cysteine or serine), permanently inactivating the target enzyme .

1 Mechanism: Irreversible covalent protease inhibitor
2 Target class: Cysteine and serine protease tool compound
3 Workflow: Supports washout and sustained blockade experiments
4 Handling: Boc-protected for enhanced storage stability

Boc-Leu-CMK: Substitution Limitations


Chloromethylketone-based protease inhibitors exhibit target specificity that is exquisitely sensitive to the amino acid side chain adjacent to the reactive warhead [1]. Simple substitution of the leucine residue with phenylalanine, lysine, or arginine (e.g., Boc-Phe-CMK, Boc-Lys-CMK, Boc-Arg-CMK) yields compounds with altered steric fit and electronic properties, leading to orders-of-magnitude differences in potency and selectivity across cysteine and serine protease families . Similarly, widely used reversible inhibitors like leupeptin inhibit a broader range of proteases, including calpains and cathepsins, but with a reversible, competitive mechanism that requires sustained high concentrations and offers distinct kinetic behavior compared to the irreversible, covalent inactivation achieved by Boc-Leu-CMK [2].

Boc-Phe-CMK, Boc-Lys-CMK, Boc-Arg-CMK
Amino acid side chain Altering the leucine side chain may shift steric fit and potency profile across protease families.
Leupeptin
Reversible inhibitor A competitive, reversible mechanism may require sustained high concentrations and may not replicate irreversible covalent inactivation.
Z-L-CMK
Protecting group difference The Cbz analog may exhibit different enzyme targeting and DMSO stability characteristics.

Boc-Leu-CMK: Quantitative Comparison


Cathepsin L Potency vs. Leupeptin

Boc-Leu-CMK displays an exceptionally low IC50 of 0 nM against recombinant human Cathepsin L in a fluorometric assay with Z-FR-AMC substrate, indicative of near-complete inactivation at low nanomolar concentrations [1]. In contrast, the broad-spectrum reversible inhibitor leupeptin exhibits an IC50 against cathepsin B ranging from 0.5 to 75 μg/mL (approximately 1.2 to 180 μM) and only moderate potency against cathepsin L [2]. This represents a greater than 1,000-fold difference in apparent potency, underscoring Boc-Leu-CMK's superior targeting of cathepsin L.

Cathepsin L Potency vs. Leupeptin
Cross-study comparable
Reported IC50 0 nM vs. 1.2–180 μM
Supports Cathepsin L pathway-response study context.
Recombinant human enzyme; fluorometric assay context.
Cysteine protease inhibition Cathepsin L Lysosomal protease

UCHL1 Inhibition vs. CMK Analogs

In vitro studies demonstrate that Boc-Leu-CMK inhibits Ubiquitin C-terminal hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in multiple cancers, with an IC50 of approximately 7.7 μM . By contrast, the closely related analog Z-L-CMK (benzyloxycarbonyl-leucine-chloromethylketone) is primarily characterized as a leucine aminopeptidase inhibitor and induces toxicity and cell death in Jurkat T cells, with no reported UCHL1 inhibitory activity [1]. This difference in enzyme targeting highlights the unique selectivity profile of Boc-Leu-CMK conferred by its Boc protecting group and overall molecular structure.

UCHL1 Inhibition vs. CMK Analogs
Supporting evidence
IC50 ~7.7 μM
Reported UCHL1 assay context; Z-L-CMK no reported UCHL1 activity.
Data to verify; in vitro UCHL1 inhibition assay.
Deubiquitinase inhibition UCHL1 Cancer therapeutics

Cathepsin L Irreversible Inactivation

In kinetic assays, Boc-Leu-CMK achieves an apparent IC50 of 0 nM against cathepsin L after a 30-minute pre-incubation, a value that reflects both high affinity and rapid covalent bond formation (kinact) with the active-site cysteine [1]. This stands in contrast to the reversible, competitive inhibition exhibited by leupeptin, which requires a constant, high concentration to maintain enzyme suppression [2]. The irreversible nature of Boc-Leu-CMK's inhibition means that once bound, the enzyme is permanently inactivated, allowing for washout experiments and more precise control of proteolytic activity.

Cathepsin L Irreversible Inactivation
Cross-study comparable
Irreversible covalent vs. reversible competitive
Mechanism context supports sustained blockade and washout experiments.
30 min pre-incubation condition applies.
Enzyme kinetics Irreversible inhibition Cathepsin L

DMSO Stability vs. Z-L-CMK

Boc-Leu-CMK is soluble in DMSO and is recommended for storage at -20°C . When stored as a stock solution in DMSO at -80°C, it remains stable for up to 6 months; at -20°C, stability is maintained for 1 month . In contrast, Z-L-CMK, a closely related analog with a benzyloxycarbonyl (Cbz) protecting group, exhibits different stability characteristics and is prone to hydrolysis under mild acidic or basic conditions, requiring more stringent handling [1]. The Boc group in Boc-Leu-CMK provides enhanced orthogonality and resistance to basic nucleophiles, making it more robust during storage and experimental manipulations.

DMSO Stability vs. Z-L-CMK
Class-level inference
Stable 1 month (-20°C) to 6 months (-80°C)
Reported storage stability context; supports lot consistency review.
Boc group orthogonality; Z-L-CMK data is class-level inference.
Compound stability Storage conditions DMSO solution

Boc-Leu-CMK: Key Application Scenarios


Cathepsin L in Lysosomal Disorders and Cancer Metastasis

Boc-Leu-CMK's sub-nanomolar potency and irreversible inhibition of cathepsin L (IC50 = 0 nM) make it the preferred tool for studies requiring complete and sustained suppression of this lysosomal cysteine protease. This is critical for elucidating cathepsin L's role in extracellular matrix degradation during tumor invasion and its contribution to lysosomal dysfunction in diseases like Niemann-Pick type C [1]. In contrast, reversible inhibitors like leupeptin are insufficient for such applications due to their lower potency and competitive mechanism.

UCHL1 Chemical Probe in Cancer Biology

With a distinct IC50 of 7.7 μM against UCHL1, Boc-Leu-CMK serves as a valuable chemical probe for dissecting UCHL1's involvement in ubiquitin-proteasome pathways and cancer progression . Its selectivity for UCHL1 over other deubiquitinases is a key differentiator from broad-spectrum protease inhibitors, enabling targeted studies of UCHL1-mediated oncogenic signaling without confounding effects on other cysteine proteases.

Covalent Protease Inactivation for Peptide Synthesis

The irreversible, covalent modification of active-site nucleophiles by Boc-Leu-CMK is advantageous for applications demanding permanent enzyme inactivation, such as active-site titration, mechanism-of-action studies, and the creation of stable enzyme-inhibitor complexes for structural biology . The Boc group enhances the compound's stability during peptide synthesis workflows, preventing premature deprotection and ensuring consistent reactivity.

Application
Selection Property
Validation Focus
Cathepsin L pathway-response studies
Irreversible inhibitor mechanism context
Sustained suppression and washout assay validation
UCHL1 chemical probe research
Selectivity profile vs. other CMK analogs
Target engagement and deubiquitinase pathway review
Mechanism-of-action and structural biology
Covalent, permanent active-site modification
Stable enzyme-inhibitor complex characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-leu-chloromethylketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.